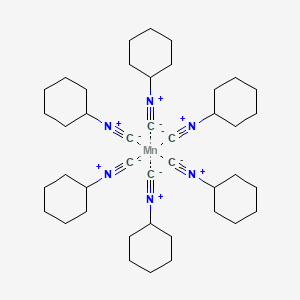
Manganese(1+), iodide, (OC-6-11)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Manganese pentacarbonyl iodide can be synthesized through the reaction of manganese pentacarbonyl bromide with iodine. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction proceeds as follows: [ \text{Mn(CO)}_5\text{Br} + \text{I}_2 \rightarrow \text{Mn(CO)}_5\text{I} + \text{Br}_2 ]
Industrial Production Methods
The process requires careful control of reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
Manganese pentacarbonyl iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state manganese compounds.
Reduction: It can be reduced to form lower oxidation state manganese species.
Substitution: Ligand substitution reactions are common, where the iodide or carbonyl ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using phosphines, amines, or other donor ligands under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) compounds, while substitution reactions can produce a variety of manganese carbonyl complexes with different ligands .
科学研究应用
Manganese pentacarbonyl iodide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other manganese carbonyl complexes and as a catalyst in organic reactions.
Biology: The compound’s reactivity with biological molecules is studied to understand its potential biochemical applications.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of manganese pentacarbonyl iodide involves its ability to undergo ligand exchange and redox reactions. The compound can interact with various molecular targets, including organic substrates and biological molecules, through its carbonyl and iodide ligands. These interactions can lead to the formation of new chemical bonds and the activation of substrates for further reactions .
相似化合物的比较
Similar Compounds
- Manganese pentacarbonyl bromide (Mn(CO)5Br)
- Manganese pentacarbonyl chloride (Mn(CO)5Cl)
- Manganese pentacarbonyl fluoride (Mn(CO)5F)
Uniqueness
Manganese pentacarbonyl iodide is unique due to the presence of the iodide ligand, which imparts distinct reactivity compared to its bromide, chloride, and fluoride counterparts. The iodide ligand is larger and more polarizable, which can influence the compound’s reactivity and stability in different chemical environments .
属性
CAS 编号 |
31392-73-1 |
|---|---|
分子式 |
C42H66MnN6 |
分子量 |
710.0 g/mol |
IUPAC 名称 |
isocyanocyclohexane;manganese |
InChI |
InChI=1S/6C7H11N.Mn/c6*1-8-7-5-3-2-4-6-7;/h6*7H,2-6H2; |
InChI 键 |
MVHACHFOPKNWMQ-UHFFFAOYSA-N |
规范 SMILES |
[C-]#[N+]C1CCCCC1.[C-]#[N+]C1CCCCC1.[C-]#[N+]C1CCCCC1.[C-]#[N+]C1CCCCC1.[C-]#[N+]C1CCCCC1.[C-]#[N+]C1CCCCC1.[Mn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


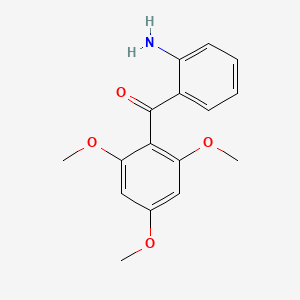
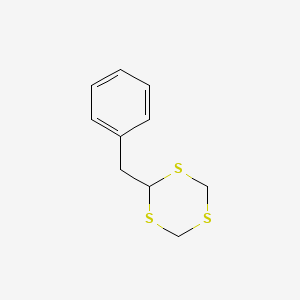
![(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one](/img/structure/B14688317.png)

![5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione](/img/structure/B14688334.png)

![7,8,10-Trimethyl-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14688342.png)
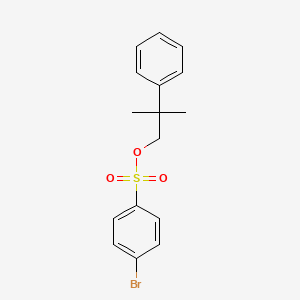



![N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide](/img/structure/B14688375.png)
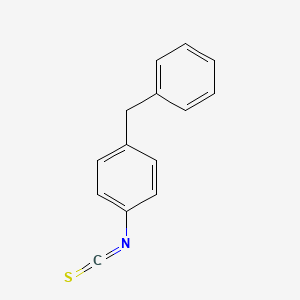
![Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate](/img/structure/B14688397.png)
